G-tetra-P

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

G-tetra-P, also known as guanosine tetraphosphate, is a small molecule that plays an important role in regulating cellular processes in bacteria, plants, and animals. It is synthesized by certain enzymes in response to environmental stressors such as nutrient deprivation, temperature changes, and antibiotic exposure. In recent years, G-tetra-P has gained attention as a potential therapeutic target for a variety of diseases, including bacterial infections, cancer, and autoimmune disorders. In

Wissenschaftliche Forschungsanwendungen

Photophysical Properties in Diverse Systems : The study by McGovern et al. (2007) explored the photophysical properties of stacked G-tetrads in systems such as concentrated solutions of 5'-guanosine monophosphate and human telomeric DNA. These insights are crucial for understanding the behavior of G-tetrads in biological systems (McGovern et al., 2007).

Fluorescence Detection Strategies : Sproviero and Manderville (2014) highlighted the use of G-tetrads for fluorescence detection strategies. They demonstrated that replacing G nucleobases within G-tetrads with fluorescent residues can stabilize quadruplex folding and maintain aptamer function, which is vital for diagnostic applications (Sproviero & Manderville, 2014).

Superstructures Formation : Marsh and Henderson (1994) described the self-assembly of a telomeric oligonucleotide into large superstructures termed G-wires, enhancing our understanding of the structural potential of G-rich nucleic acids in biological systems (Marsh & Henderson, 1994).

Structural and Stability Insights : Gu, Leszczynski, and Bansal (1999) provided a new perspective on the structure and stability of Hoogsteen hydrogen-bonded G-tetrads. This research is significant for comprehending the internal formation of G-G pairs in G-tetrads (Gu, Leszczynski, & Bansal, 1999).

Electronics in Nanotechnologies : Sun, Varsano, and Di Felice (2016) investigated how the structure of G-tetrads affects their electronic properties, suggesting potential exploitation in nanotechnologies. They found a link between the structure and electronic properties, particularly in charge transfer parameters (Sun, Varsano, & Di Felice, 2016).

Excited State Properties in G-quadruplexes : Lech et al. (2015) explored the excited states of G-quadruplexes, which are relevant in nanomaterial applications and biological processes. They showed how different structural features influence exciton delocalization and photoinduced charge separation (Lech et al., 2015).

G-quadruplex Ligands in Drug Development : Zhang et al. (2017) focused on developing new G-quadruplex ligands for potential applications as targeted drugs and molecular probes. They employed click chemistry to generate squaraine-based G4 ligand derivatives, indicating future potential for high-throughput screening of G4 ligands or probes (Zhang et al., 2017).

Eigenschaften

IUPAC Name |

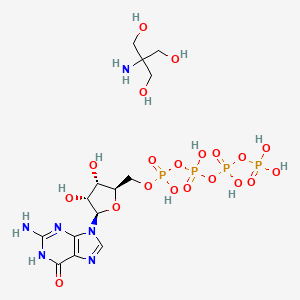

2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O17P4.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(29-9)1-28-34(22,23)31-36(26,27)32-35(24,25)30-33(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H,26,27)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2/t3-,5-,6-,9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHPDAAYQIAYON-GWTDSMLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N6O20P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746714 |

Source

|

| Record name | 5'-O-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}guanosine--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103213-27-0 |

Source

|

| Record name | 5'-O-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}guanosine--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B561133.png)